molecular formula C21H22N4O3S B3978662 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide

Cat. No.: B3978662
M. Wt: 410.5 g/mol
InChI Key: PYSLSHYZMGMNRC-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to a butanamide moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-methylpyrimidine with chlorosulfonic acid to form 4-methylpyrimidin-2-yl sulfonyl chloride.

    Coupling with Phenylamine: The sulfonyl chloride intermediate is then reacted with 4-aminophenyl to form N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}amine.

    Butanamide Formation: Finally, the amine intermediate is coupled with 3-phenylbutanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylbutanamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-phenylbutanamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenylbutanamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15(17-6-4-3-5-7-17)14-20(26)24-18-8-10-19(11-9-18)29(27,28)25-21-22-13-12-16(2)23-21/h3-13,15H,14H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSLSHYZMGMNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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